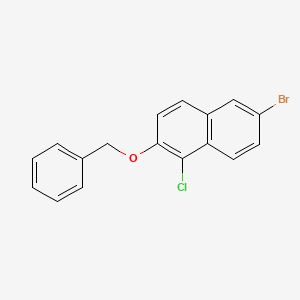
S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate (S-ODMPT) is an organic compound that has recently been used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of experiments, ranging from organic synthesis to biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis reactions, as a reagent in biochemical studies, and as a tool in physiological studies. In addition, it has been used in studies of drug metabolism, enzyme inhibition, and protein-protein interactions.
Wirkmechanismus
The mechanism of action of S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate is not yet fully understood. However, it is believed to act as a proton donor, which allows it to interact with various molecules and enzymes. This interaction can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as the cytochrome P450 enzyme, and to modulate the activity of certain proteins, such as the nuclear factor kappa B (NF-κB). In addition, it has been found to reduce inflammation and to have anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate in laboratory experiments has several advantages. It is relatively inexpensive, and it is easy to synthesize and handle. In addition, it is an effective reagent for a variety of biochemical and physiological studies. However, there are some limitations to its use. It is not as stable as some other compounds, and it can be toxic at high concentrations.
Zukünftige Richtungen
The use of S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate in scientific research is still in its early stages, and there are a variety of potential future directions for its use. One potential direction is the development of new synthesis methods for S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate, which could make it easier and more cost-effective to produce. In addition, further research could be done on the mechanism of action of S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate, as well as on its biochemical and physiological effects. Finally, S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate could be explored as a potential therapeutic agent for a variety of diseases, such as cancer, inflammation, and neurological disorders.
Synthesemethoden
S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate is synthesized by reacting 1-oxo-2-pyridyl thio-1,3-dimethylpropyleneuronium bromide (S-OPT) with ammonium tetrafluoroborate in an aqueous solution. This reaction produces the desired S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate product, as well as some byproducts. The reaction is carried out at room temperature, and the resulting product is isolated by precipitation and filtration.
Eigenschaften
IUPAC Name |
1-oxido-2-[(1,3,4-trimethyl-4,5-dihydroimidazol-1-ium-2-yl)sulfanyl]pyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N3OS.BF4/c1-9-8-12(2)11(13(9)3)16-10-6-4-5-7-14(10)15;2-1(3,4)5/h4-7,9H,8H2,1-3H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHKAOJMRBDVBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1C[N+](=C(N1C)SC2=CC=CC=[N+]2[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BF4N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726220 |
Source


|
| Record name | 1,3,5-Trimethyl-2-[(1-oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trimethyl-2-[(1-oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate | |
CAS RN |
367252-09-3 |
Source


|
| Record name | 1,3,5-Trimethyl-2-[(1-oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(Bromomethyl)-2-benzothiazolyl]-carbamic acid 1,1-dimethylethyl ester](/img/structure/B6327636.png)











![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B6327730.png)